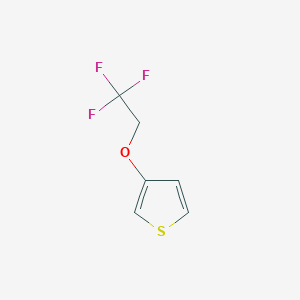![molecular formula C26H14F2N2O2S B12551399 5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] CAS No. 143689-57-0](/img/structure/B12551399.png)
5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] is an organic compound characterized by the presence of benzoxazole rings substituted with fluorophenyl groups and connected by a sulfur bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] typically involves the reaction of 4-fluoroaniline with o-aminophenol to form 3-(4-fluorophenyl)-2,1-benzoxazole. This intermediate is then subjected to a coupling reaction with sulfur dichloride to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, forming two separate benzoxazole units.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Separate benzoxazole units.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers with specific optical properties.
Wirkmechanismus
The mechanism of action of 5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups and benzoxazole rings can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The sulfur bridge may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Sulfanediylbis(pentafluorobenzene)
- 1,1’-Sulfanediylbis[3,5,6-trifluoro-2,4-bis(trifluoromethyl)benzene]
- Bis(4-fluorophenyl) sulfone
Uniqueness
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] is unique due to the presence of both benzoxazole rings and fluorophenyl groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
143689-57-0 |
|---|---|
Molekularformel |
C26H14F2N2O2S |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-5-[[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]sulfanyl]-2,1-benzoxazole |
InChI |
InChI=1S/C26H14F2N2O2S/c27-17-5-1-15(2-6-17)25-21-13-19(9-11-23(21)29-31-25)33-20-10-12-24-22(14-20)26(32-30-24)16-3-7-18(28)8-4-16/h1-14H |
InChI-Schlüssel |
NRBNMQSHGBQKSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC=C(C=C6)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


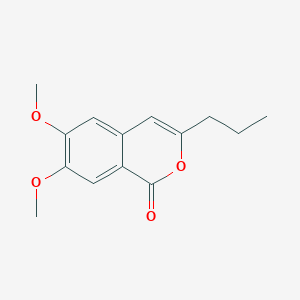

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)
![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
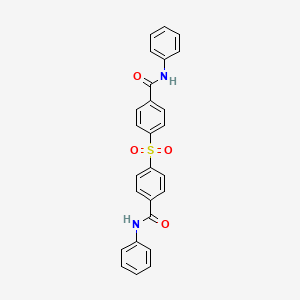
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
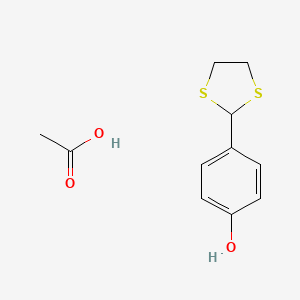
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
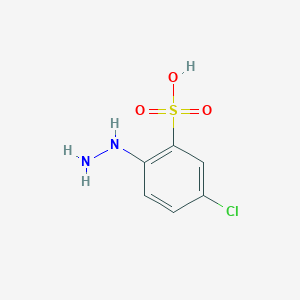
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
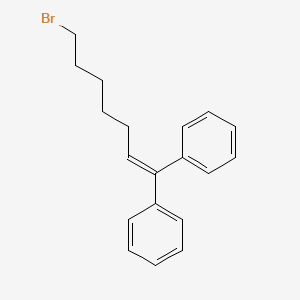
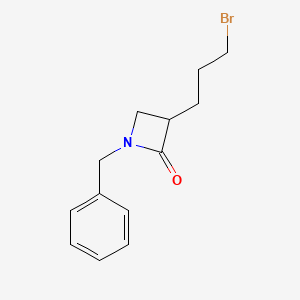
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
